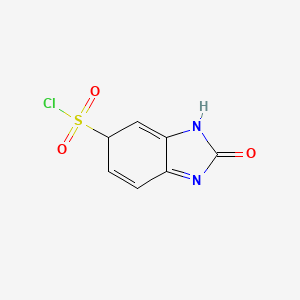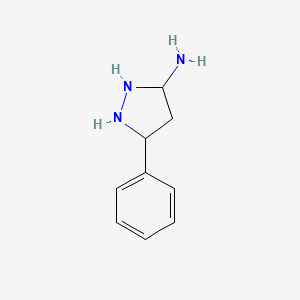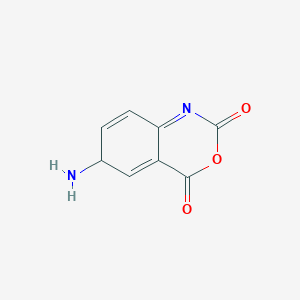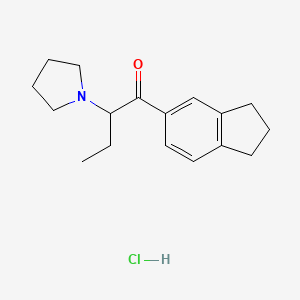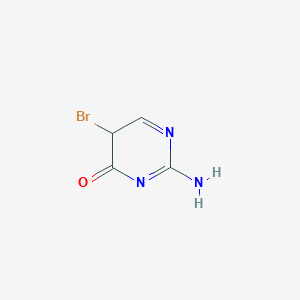
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate is a compound that combines the properties of sulfuric acid with a tetrahydropyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetrahydropyrimidine-4,6-diamine typically involves the reaction of ethyl cyanoacetate with thiourea and appropriate aldehydes . This reaction is carried out under specific conditions to ensure the formation of the desired tetrahydropyrimidine derivative. The process may involve steps such as heating, stirring, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through ceramic membrane microfiltration, electrodialysis desalination, and other refining techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6-tetrahydropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-tetrahydropyrimidine-4,6-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5,6-tetrahydropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The compound’s antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ectoine: A cyclic amino acid derivative produced by bacteria as a protective extremolyte.
Thiouracil Derivatives: Compounds with chemotherapeutic importance, especially against cancer, bacteria, and parasites.
Uniqueness
1,2,5,6-tetrahydropyrimidine-4,6-diamine is unique due to its specific chemical structure and the combination of sulfuric acid with a tetrahydropyrimidine derivative. This uniqueness contributes to its diverse applications and potential therapeutic properties .
Eigenschaften
Molekularformel |
C8H24N8O5S |
|---|---|
Molekulargewicht |
344.40 g/mol |
IUPAC-Name |
sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate |
InChI |
InChI=1S/2C4H10N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*3,7H,1-2,5H2,(H2,6,8);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
MQEDCMOBOFJBIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCN=C1N)N.C1C(NCN=C1N)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


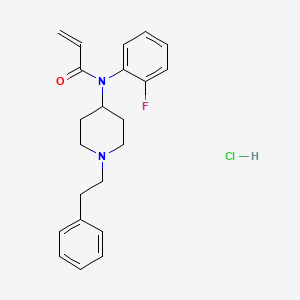

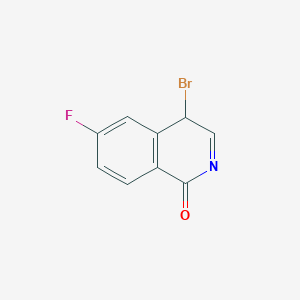


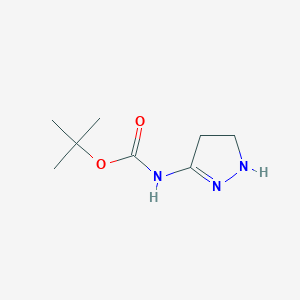
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
